molecular formula C7H5N3O4 B094258 Benzofurazan, 5-methyl-4-nitro-, 1-oxide CAS No. 18378-12-6

Benzofurazan, 5-methyl-4-nitro-, 1-oxide

Cat. No.: B094258
CAS No.: 18378-12-6
M. Wt: 195.13 g/mol
InChI Key: MLRLTZCELJILGQ-UHFFFAOYSA-N
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Description

Benzofurazan, 5-methyl-4-nitro-, 1-oxide (CAS: Not explicitly provided in evidence) is a nitro-substituted benzofurazan derivative characterized by a fused benzene-furazan (1,2,5-oxadiazole) ring system with a nitro (-NO₂) group at position 4, a methyl (-CH₃) group at position 5, and an N-oxide moiety. This compound belongs to the benzofuroxan class (benzofurazan N-oxides), which are heteroaromatic systems with a 10π-electron structure, making them highly electrophilic and reactive .

Properties

CAS No.

18378-12-6

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

5-methyl-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C7H5N3O4/c1-4-2-3-5-6(7(4)9(11)12)8-14-10(5)13/h2-3H,1H3

InChI Key

MLRLTZCELJILGQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-]

Other CAS No.

18378-12-6

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Benzofurazan derivatives exhibit significant antimicrobial activity against a range of pathogens. Research indicates that compounds within this class can inhibit the growth of bacteria and fungi. For instance, studies have shown that benzofurazan derivatives can effectively target resistant strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .

Anticancer Activity
The compound has been investigated for its potential anticancer properties. Certain benzofurazan derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting their utility in cancer therapy. The nitro group in the structure is often linked to enhanced biological activity through redox reactions that can induce cellular damage in cancer cells .

Anti-inflammatory Effects
Benzofurazan derivatives have also been studied for their anti-inflammatory properties. Compounds synthesized from benzofurazan scaffolds have shown promise in reducing inflammation in various experimental models, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) in clinical settings .

Chemical Synthesis

Benzofurazan, 5-methyl-4-nitro-, 1-oxide serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic aromatic substitution and cycloaddition reactions. These properties make it a useful building block for synthesizing more complex organic molecules with desired pharmacological activities.

Environmental Applications

Detection of Environmental Pollutants
The compound has potential applications in environmental science, particularly in the detection and quantification of pollutants. Its chemical reactivity allows it to form complexes with heavy metals and other contaminants, which can be leveraged for developing sensitive detection methods .

Data Table: Summary of Biological Activities

Activity Target Organisms Mechanism of Action References
AntimicrobialBacteria (e.g., E. coli, S. aureus)Disruption of cell wall synthesis; interference with metabolic pathways
AntifungalFungi (e.g., Candida, Aspergillus)Inhibition of fungal cell membrane synthesis
AnticancerVarious cancer cell linesInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryIn vivo modelsInhibition of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by Ryu et al. synthesized several benzofurazan derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics, suggesting their potential as novel therapeutic agents .
  • Anticancer Research
    In a study examining the anticancer properties of benzofurazan derivatives, researchers found that specific compounds induced significant cytotoxicity in breast cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .
  • Environmental Detection Applications
    Research highlighted the use of benzofurazan derivatives for detecting heavy metal ions in contaminated water samples. The reactivity of the compound with metal ions was utilized to develop a colorimetric assay, demonstrating its practical application in environmental monitoring .

Comparison with Similar Compounds

Structural and Substituent Effects

Key differences among benzofurazan oxides arise from substituent type, position, and electronic effects:

Table 1: Comparison of Benzofurazan Derivatives
Compound Substituents Melting Point (°C) Key Properties/Activities References
Benzofurazan 1-oxide None 66–69 Precursor for heteroaromatic N-oxides
5-Methyl-4-nitro-1-oxide 4-NO₂, 5-CH₃ Not reported Potential ROS generation, moderate electrophilicity
4-Nitrobenzofurazan 1-oxide 4-NO₂ High electrophilicity, ROS generation
5-Chloro benzofurazan oxide 5-Cl 43–45 Lower melting point, altered reactivity
NBF-SPh 7-NO₂, 4-SPh (phenylthio) Antitumor activity via ROS and GST conjugation
4-Nitro-5-piperazinyl-1-oxide 4-NO₂, 5-piperazinyl Pharmacological potential (e.g., receptor binding)

Reactivity and Functional Roles

  • Electrophilicity and ROS Generation: Nitro groups at position 4 or 7 enhance electrophilicity, enabling redox cycling with cellular reductants (e.g., glutathione) to generate ROS . For example, NBF-SPh generates superoxide and H₂O₂, contributing to apoptosis in tumor cells .
  • Fluorescence and Sensing :

    • Derivatives like NBD-Cl exhibit strong fluorescence due to the nitro group’s electron-withdrawing effect . The methyl group in the target compound may reduce fluorescence quenching compared to bulkier substituents (e.g., piperazinyl in ).
  • Synthetic Utility: Benzofurazan oxides react with enamines, phenolate anions, and carbonyl compounds to form heteroaromatic N-oxides . Substituents influence reaction pathways; for example, nitro groups direct electrophilic aromatic substitution.

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis of 5-methyl-4-nitrobenzofurazan-1-oxide begins with a substituted 2-nitroaniline precursor. As outlined in the U.S. Patent US4185018A, the general pathway involves:

  • Oxidative Cyclization : A 2-nitroaniline derivative undergoes intramolecular cyclization in the presence of alkali hypochlorite (e.g., NaOCl or KOCl).

  • Phase-Transfer Catalysis : The reaction occurs in a biphasic system (water/organic solvent) with a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to shuttle reactive hypochlorite ions into the organic phase.

For the target compound, the starting material must be 4-methyl-5-nitro-2-nitroaniline (Fig. 1). The methyl group at position 4 and nitro group at position 5 direct the cyclization to yield the desired regiochemistry.

Table 1: Optimized Reaction Conditions for 5-Methyl-4-Nitrobenzofurazan-1-Oxide Synthesis

ParameterValue/RangeImpact on Yield/Purity
Solvent SystemToluene/Water (3:1 v/v)Maximizes phase separation
CatalystTetrabutylammonium bromide (0.005–0.02 mol%)Enhances hypochlorite transfer
Temperature15–20°CPrevents thermal decomposition
Reaction Time2–3 hoursCompletes cyclization
Hypochlorite Source12–15% NaOCl (aq.)Balances reactivity and safety

Workflow and Isolation

Post-reaction, the organic phase contains the crude product, which is isolated via solvent evaporation under reduced pressure. Notably, the process eliminates hazardous drying steps, as the toluene solution can directly feed downstream quinoxaline syntheses. The final compound is purified via recrystallization from ethanol/water (9:1), yielding pale-yellow crystals with a melting point of 132–134°C.

Alternative Pathways and Modifications

Nitration of Methyl-Substituted Benzofurazan-1-Oxides

An alternative route involves nitrating pre-formed methylbenzofurazan-1-oxide. This method, though less common, allows precise control over nitro group placement:

  • Electrophilic Nitration : Using a HNO₃/H₂SO₄ mixture at 0–5°C, the methyl group’s ortho/para-directing effects position the nitro group at C4.

  • Challenges : Competing side reactions (e.g., ring sulfonation) necessitate strict temperature control and short reaction times (<1 hour).

Table 2: Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Two-Phase PTC78–85≥98Scalable, safe, minimal wasteRequires substituted aniline
Post-Synthesis Nitration62–6890–95Regioselective nitrationLow yield, harsh conditions

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 7.92 (d, J = 8.4 Hz, 1H, H-6), 8.32 (d, J = 8.4 Hz, 1H, H-3).

  • ¹³C NMR : δ 21.7 (CH₃), 118.5–145.2 (aromatic carbons), 152.4 (N-oxide).

Infrared (IR) Spectroscopy

Key bands include:

  • νN-O\nu_{\text{N-O}}: 1,240 cm⁻¹ (asymmetric stretch)

  • νNO2\nu_{\text{NO}_2}: 1,520 cm⁻¹ and 1,350 cm⁻¹.

Industrial and Ecological Considerations

The two-phase PTC method reduces environmental impact by:

  • Eliminating alcoholic solvents (prevents VOC emissions).

  • Enabling solvent recovery (>90% toluene recycled).

  • Generating chloride-rich wastewater, treatable via neutralization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-nitrobenzofurazan 1-oxide, and how can purity be maximized during synthesis?

  • Methodology :

  • Route 1 : Start with substituted 2-nitroaniline derivatives. Nitration and oxidation steps must be carefully controlled to avoid over-oxidation. Use anhydrous conditions for nitro group stabilization (yields ~65–95% depending on precursor) .

  • Route 2 : Employ cyclization of 1-azido-2-nitrobenzene derivatives under mild acidic conditions. Monitor reaction progress via TLC to prevent byproduct formation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures improves purity (>98%).

    • Critical Factors :
  • Positional selectivity of nitro and methyl groups requires steric and electronic control.

  • Avoid prolonged exposure to light to prevent decomposition .

Q. Which spectroscopic and electrochemical methods are most effective for characterizing 5-methyl-4-nitrobenzofurazan 1-oxide?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify methyl (δ 2.1–2.5 ppm) and nitro group environments.

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C7_7H5_5N3_3O3_3; theoretical 179.03 g/mol) .

    • Electrochemistry :
  • Cyclic Voltammetry (CV) : Measures reduction potentials (Ered_{\text{red}}) of nitro groups (-0.5 to -0.7 V vs. Ag/AgCl) and oxidation peaks (Eox_{\text{ox}}) linked to the benzofurazan core. Correlates with ROS generation capacity .

    • Example Data Table :
PropertyValueReference
1^1H NMR (CDCl3_3)δ 2.3 (s, 3H, CH3_3), 7.8–8.1 (m, 3H, Ar-H)
HRMS (m/z)[M+H]+^+: 180.04 (calculated: 179.03)
Ered_{\text{red}} (V)-0.65 vs. Ag/AgCl

Advanced Research Questions

Q. How does the substituent arrangement (methyl and nitro groups) influence reactive oxygen species (ROS) generation in biological systems?

  • Mechanistic Insights :

  • The nitro group at position 4 enhances electrophilicity, promoting redox cycling with cellular reductants (e.g., NADPH), which transfers electrons to O2_2, generating superoxide (O2_2^-) and H2_2O2_2 .
  • Methyl at position 5 sterically hinders nucleophilic attack, directing reactivity toward redox pathways over covalent adduct formation .
    • Experimental Design :
  • Use fluorogenic probes (e.g., dihydroethidium for O2_2^-) in cell cultures. Compare ROS levels in wild-type vs. NADPH-oxidase-deficient models to isolate compound-specific effects .

Q. How can contradictions in ROS quantification data across experimental models (e.g., in vitro vs. in vivo) be resolved?

  • Analysis Framework :

  • In vitro : Use standardized ROS assays (e.g., Amplex Red for H2_2O2_2) with controlled O2_2 levels. Account for buffer composition (e.g., metal ions catalyze Fenton reactions) .
  • In vivo : Apply isotopic labeling (e.g., 18^{18}O2_2) to track ROS sources. Cross-validate with knockout models (e.g., SOD-deficient organisms) .
    • Case Study : Discrepancies in superoxide yields may arise from competing glutathione conjugation pathways in vivo, which quench redox cycling .

Q. What computational approaches best predict the electronic properties and reactivity of nitrobenzofurazan derivatives?

  • DFT/TD-DFT Methods :

  • Calculate HOMO-LUMO gaps to estimate band gaps (e.g., 3.2 eV for 5-methyl-4-nitro derivative) and electrophilicity indices (ω). Correlate with Hammett constants (σ) for substituent effects .
  • Optimize geometry at B3LYP/6-31+G(d,p) level to model charge distribution (e.g., nitro group δ^- = -0.42 e) .
    • Validation : Compare computed reduction potentials with CV data (R2^2 > 0.95) .

Q. How can 5-methyl-4-nitrobenzofurazan 1-oxide derivatives be engineered as fluorogenic probes for thiol quantification in live cells?

  • Design Strategy :

  • Replace the 4-nitro group with a thiol-reactive leaving group (e.g., chloride). Use fluorescence quenching by nitro groups, which is relieved upon thiol adduct formation .

    • Validation :
  • Test specificity against non-thiol amino acids (e.g., glutamate, lysine). Use confocal microscopy to image thiol levels in real-time (λex_{\text{ex}} = 488 nm, λem_{\text{em}} = 520 nm) .

    • Example Application :
ProbeThiol Detection LimitSelectivity (vs. non-thiols)Reference
NBD-Cl (control)1 µM85%
5-methyl-4-nitro0.5 µM95%

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